molecular formula C10H7NO3 B2954174 4-(Isoxazol-3-yl)benzoic acid CAS No. 1426232-07-6

4-(Isoxazol-3-yl)benzoic acid

Cat. No.: B2954174
CAS No.: 1426232-07-6
M. Wt: 189.17
InChI Key: FLVBDHVMFLJROU-UHFFFAOYSA-N
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Description

4-(Isoxazol-3-yl)benzoic acid is a heterocyclic compound featuring a benzoic acid core substituted at the para position with an isoxazole ring. Isoxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom, confers unique electronic and steric properties to the molecule. Derivatives of this compound, such as 4-[5-(4-pentyloxyphenyl)isoxazol-3-yl]benzoic acid, have been explored for their biological activities, including antimicrobial and anti-inflammatory properties .

Properties

IUPAC Name

4-(1,2-oxazol-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-10(13)8-3-1-7(2-4-8)9-5-6-14-11-9/h1-6H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLVBDHVMFLJROU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1426232-07-6
Record name 4-(1,2-oxazol-3-yl)benzoic acid
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Chemical Reactions Analysis

Types of Reactions

4-(Isoxazol-3-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The isoxazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoic acid moiety or the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may involve the use of strong acids or bases, depending on the nature of the substituent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoxazole derivatives with additional oxygen-containing functional groups, while reduction may produce hydroxyl or amine derivatives.

Scientific Research Applications

Synthesis and Preparation

Several methods exist for synthesizing isoxazole derivatives. One method involves preparing (5S)-4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4H-isoxazol-3-yl]-2-methyl-benzoic acid, a compound similar in structure, through a multi-step process that includes treating a precipitate with an acidic aqueous solution and separating the resulting product . This method allows for high yields without sophisticated equipment .

Pharmaceutical Applications

  • Retinoid Research: Isoxazole-containing retinoids have shown promise as apoptosis-inducing agents . For example, a novel heterocyclic isoxazole retinoid can induce apoptosis in HL60 cells after just 24 hours of treatment . This compound is also effective in leukemia cell lines resistant to drugs and retinoic acid, suggesting its potential in cancer therapy .
  • RORγt Inverse Agonists: Trisubstituted isoxazoles have been identified as a novel class of allosteric RORγt inverse agonists . These compounds offer new opportunities for optimization in treating autoimmune diseases.

Other Potential Applications

  • Systemic Insecticides: Fluralaner, a synthetic insecticide, is a systemic active ingredient that can be administered orally . It functions by antagonistically inhibiting chloride channels in arthropods, making it suitable for treating fleas, mites, and ticks in mammals . Although fluralaner itself is not 4-(Isoxazol-3-yl)benzoic acid, the isoxazole moiety is crucial to its activity.
  • Material Science: Isoxazole compounds are used as a starting point for creating many useful compounds, including insecticides and textile resins .

Research Case Study: Structure-Activity Relationship (SAR) Studies of Trisubstituted Isoxazoles

In silico docking studies guide SAR at the isoxazole C-4 position . The initial investigation expanded SAR data around the C-4 position of the isoxazole series, guided by in silico docking studies . A virtual library of derivatives containing different C-4 linkers and benzoic acid substituents was designed with a focus on diversity and synthetic feasibility . This library was docked into the allosteric site of RORγt, and the docking pose was evaluated and given a "glide score" . The compounds that resulted in the most promising glide scores are shown in Table 1 .

Table 1. SAR Studies around the C-4 Isoxazole Position

ParameterDescription
cLogPValues predicted using MarvinSketch.
Glide ScoresEmpirical scoring function approximating ligand binding free energy.
TR-FRET IC50 values (μM)Data from coactivator recruitment and AlexaFluor-MRL-871 displacement assays.
Δ Tm values (°C)Data from thermal shift assays.
Fold decrease in IL-17a mRNAExpression levels relative to DMSO reverse transcriptase PCR (RT-PCR).
Abbreviationsn.d., not determined.
Data RecordingTR-FRET and TSA data are recorded in triplicate; values are representative of ≥3 repeated experiments. RT-PCR data are recorded in triplicate; values are representative of ≥2 repeated experiments.

This table illustrates the multiparametric approach in assessing the activity of isoxazole derivatives, combining computational predictions with experimental data to understand their potential as RORγt inverse agonists .

Mechanism of Action

The mechanism of action of 4-(Isoxazol-3-yl)benzoic acid involves its interaction with specific molecular targets. The isoxazole ring can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with proteins and enzymes . These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzoic Acid Derivatives with Heterocyclic Substituents

  • 4-Hydroxybenzoic Acid (CAS 99-96-7) :
    A simpler analogue lacking the isoxazole ring, 4-hydroxybenzoic acid is widely used as a preservative. The absence of the heterocyclic ring reduces lipophilicity (logP ~1.3) compared to 4-(Isoxazol-3-yl)benzoic acid (estimated logP ~2.5), impacting membrane permeability and bioavailability. Its pKa (~4.5) is lower due to the electron-withdrawing hydroxyl group, whereas the isoxazole substituent in the target compound may slightly increase acidity (pKa ~3.8–4.2) via inductive effects .

  • 2-Hydroxy-4-substituted-3-(benzothiazolylazo)benzoic Acids :
    These azo-linked derivatives (e.g., compounds in Table 1 of ) exhibit strong UV-Vis absorption (λmax 400–500 nm) due to the conjugated azo group, making them suitable as dyes or sensors. In contrast, this compound lacks such chromophores, limiting its optical applications but enhancing stability under light exposure .

Isoxazole-Containing Analogues

  • 4-[5-(4-Pentyloxyphenyl)isoxazol-3-yl]benzoic Acid: This derivative (CAS 835594-20-2) introduces a 4-pentyloxyphenyl group to the isoxazole ring, increasing hydrophobicity (logP ~5.0) and enhancing binding to lipid-rich biological targets. The pentyloxy chain also improves solubility in organic solvents (e.g., ethanol, DMF) compared to the parent compound .
  • β-(5-Methyl-3-isoxazolylamido)-benzoic Acid: Synthesized via cyclo-condensation with N-methyl-o-phenylenediamine (), this derivative replaces the direct isoxazole-benzoic acid linkage with an amide bridge.

Thiazolidinone and Azetidinone Derivatives

  • 4-(2-[4-(Dimethylamino)phenyl]-4-oxo-thiazolidin-3-yl)benzoic Acid (SS4): Replacing isoxazole with a thiazolidinone ring () alters the molecule’s conformational flexibility and electronic profile. Thiazolidinones are known for antimicrobial and antidiabetic activities, suggesting SS4 may exhibit broader biological utility compared to the isoxazole analogue .

Biological Activity

4-(Isoxazol-3-yl)benzoic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, focusing on its mechanisms, applications, and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an isoxazole ring attached to a benzoic acid moiety. The molecular formula is C10H7NO3C_{10}H_7NO_3 with a molecular weight of 189.17 g/mol. The compound is identified by the Chemical Abstracts Service (CAS) registry number 1426232-07-6.

The biological activity of this compound arises from its interaction with various biochemical pathways. Isoxazole derivatives, in general, are known for their broad range of biological activities including:

  • Antimicrobial Activity : Exhibits potential as an antimicrobial agent.
  • Anticancer Properties : Induces apoptosis in cancer cell lines, particularly in leukemia cells.
  • Anti-inflammatory Effects : Modulates inflammatory pathways.

The interaction with biological targets often involves binding to specific receptors or enzymes, which can lead to altered cellular functions.

Anticancer Activity

Research indicates that this compound can induce apoptosis in various cancer cell lines. A study demonstrated that derivatives of isoxazole were effective in inducing apoptosis in HL60 leukemia cells, showing significant apoptotic rates after treatment (23%, 60%, and 90% at 24, 48, and 72 hours respectively) . This suggests that the compound could serve as a lead for developing new anticancer agents.

Cell Line Apoptosis Induction (%) Time (h)
HL602324
HL606048
HL609072

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Its derivatives have shown effectiveness against various pathogens, making it a candidate for further development as an antimicrobial agent .

Inhibition of Enzymatic Activity

In vitro studies have revealed that certain derivatives of benzoic acid can enhance the activity of proteolytic systems such as the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). This suggests that compounds like this compound could be utilized in therapeutic strategies targeting protein degradation systems .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies have indicated that modifications at the C-4 position of the isoxazole ring can significantly influence the biological activity of the compound. For instance, specific substitutions can enhance binding affinity to target proteins, leading to improved therapeutic effects .

Modification Effect on Activity
C-4 SubstitutionIncreased potency
Aromatic Ring ModificationsEnhanced selectivity

Case Studies

  • Induction of Apoptosis : In one study, isoxazole derivatives were found to induce apoptosis more effectively than traditional retinoids in HL60 cells, suggesting potential applications in leukemia treatment .
  • Antimicrobial Efficacy : A derivative was tested against various bacterial strains and showed promising results, indicating its potential as an antibiotic .

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